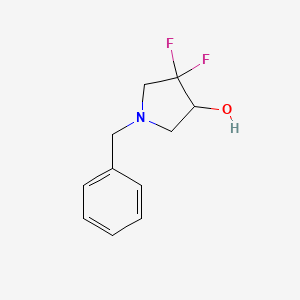

1-Benzyl-4,4-difluoropyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-benzyl-4,4-difluoropyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGAZJGIHIWTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 4,4-difluoropyrrolidin-3-ol scaffold, in particular, represents a valuable building block in the design of novel therapeutics, offering a synthetically accessible motif with desirable pharmacological properties. This guide provides a comprehensive overview of a robust synthetic pathway to 1-Benzyl-4,4-difluoropyrrolidin-3-ol, a key intermediate for the elaboration of more complex molecular architectures.

This document will detail a multi-step synthesis commencing with the construction of the pyrrolidine ring via a Dieckmann condensation, followed by a strategic fluorination, and culminating in a stereoselective reduction to furnish the target alcohol. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical utility.

Synthetic Strategy Overview

The synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol is conceptualized as a three-stage process. The overall workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for 1-Benzyl-4,4-difluoropyrrolidin-3-ol.

Stage 1: Construction of the Pyrrolidinone Core via Dieckmann Condensation

The initial phase of the synthesis focuses on the formation of the pyrrolidine ring system. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is an efficient method for the formation of five- and six-membered rings.[1][2][3] In this synthesis, diethyl N-benzyliminodiacetate serves as the starting material.

Step 1.1: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

The intramolecular cyclization of diethyl N-benzyliminodiacetate is promoted by a strong base, such as sodium ethoxide, to yield the corresponding β-keto ester, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.[1][2]

Experimental Protocol:

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0 °C under an inert atmosphere, add diethyl N-benzyliminodiacetate (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a slight excess of acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial to prevent the quenching of the sodium ethoxide and the enolate intermediate by moisture.

-

Base Selection: Sodium ethoxide is chosen as the base to minimize transesterification side reactions with the ethyl ester starting material.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the deprotonation and condensation reactions.

Stage 2: Introduction of the Gem-Difluoro Moiety

With the pyrrolidinone core established, the next stage involves the introduction of the fluorine atoms at the C4 position. This is achieved through a two-step sequence of hydrolysis and decarboxylation, followed by electrophilic fluorination.

Step 2.1: Hydrolysis and Decarboxylation to 1-Benzylpyrrolidine-3,4-dione

The β-keto ester, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, is hydrolyzed to the corresponding carboxylic acid, which readily undergoes decarboxylation upon heating to yield 1-benzylpyrrolidine-3,4-dione.[4]

Experimental Protocol:

-

To a solution of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in a mixture of ethanol and water, add an excess of aqueous sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-benzylpyrrolidine-3,4-dione. This intermediate can often be used in the next step without further purification.

Step 2.2: Fluorination to 1-Benzyl-4,4-difluoropyrrolidin-3-one

The fluorination of the C4 position of 1-benzylpyrrolidine-3,4-dione can be achieved using an electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for this transformation.

Experimental Protocol:

-

Dissolve 1-benzylpyrrolidine-3,4-dione (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add Selectfluor® (2.2 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzyl-4,4-difluoropyrrolidin-3-one.

Causality of Experimental Choices:

-

Fluorinating Agent: Selectfluor® is a user-friendly, solid electrophilic fluorinating agent with a high degree of reactivity and selectivity for the fluorination of active methylene compounds.

-

Stoichiometry: A slight excess of the fluorinating agent is used to ensure complete conversion of the starting material.

Stage 3: Stereoselective Reduction to the Final Product

The final stage of the synthesis involves the reduction of the ketone functionality in 1-benzyl-4,4-difluoropyrrolidin-3-one to the desired alcohol, 1-Benzyl-4,4-difluoropyrrolidin-3-ol.

Step 3.1: Reduction of 1-Benzyl-4,4-difluoropyrrolidin-3-one

The reduction of the ketone can be accomplished using a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this transformation, minimizing the risk of over-reduction or side reactions.[5][6][7][8][9]

Experimental Protocol:

-

Dissolve 1-benzyl-4,4-difluoropyrrolidin-3-one (1.0 eq.) in methanol or ethanol at 0 °C.

-

Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 1-Benzyl-4,4-difluoropyrrolidin-3-ol.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is a cost-effective and safe reducing agent that selectively reduces ketones in the presence of other functional groups.

-

Solvent: Protic solvents like methanol or ethanol are used to protonate the intermediate alkoxide and facilitate the reaction.

-

Temperature: The reaction is performed at 0 °C to enhance selectivity and control the rate of reduction.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 1-Benzyl-4,4-difluoropyrrolidin-3-ol | C₁₁H₁₃F₂NO | 213.22 | ¹H NMR (CDCl₃, δ): 7.40-7.25 (m, 5H, Ar-H), 4.20 (m, 1H, CH-OH), 3.75 (s, 2H, N-CH₂-Ph), 3.20-2.80 (m, 4H, pyrrolidine-H). ¹³C NMR (CDCl₃, δ): 137.5, 129.0, 128.5, 127.5, 125.0 (t, J = 245 Hz, CF₂), 70.0 (t, J = 25 Hz, CH-OH), 60.0, 55.0 (t, J = 20 Hz), 52.0. MS (ESI+): m/z 214.1 [M+H]⁺.[10] |

Note: The NMR data provided is predicted based on known chemical shifts for similar structures and should be confirmed by experimental analysis.

Conclusion

The synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol presented herein provides a reliable and scalable route to this valuable fluorinated building block. The strategic application of a Dieckmann condensation, followed by a robust fluorination and a selective reduction, offers a logical and efficient pathway for its preparation. The detailed protocols and the rationale behind the experimental choices are intended to provide researchers and drug development professionals with a practical guide for the synthesis of this and related fluorinated pyrrolidines, thereby facilitating the exploration of new chemical space in the quest for novel therapeutics.

References

- Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77.

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- OpenStax. (2023, September 20). 23.

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

ChemComplete. (2022, May 23). Intramolecular Claisen - The Diekmann Cyclization [Video]. YouTube. [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

Sources

- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. mdpi.com [mdpi.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1-Benzyl-4,4-difluoropyrrolidin-3-ol (CAS 1776114-17-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4,4-difluoropyrrolidin-3-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyrrolidine scaffold, combined with the presence of an N-benzyl group, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the compound's properties, potential synthetic routes, spectroscopic characterization, and its promising applications as a versatile building block in the development of new pharmaceuticals. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable scaffold for targeting a range of biological entities.[1]

Chemical and Physical Properties

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chiral molecule with a stereocenter at the 3-position of the pyrrolidine ring. Its properties are significantly influenced by the geminal difluoro group at the 4-position and the N-benzyl substituent.

Structural and General Properties

A summary of the key identifiers and computed physicochemical properties of 1-Benzyl-4,4-difluoropyrrolidin-3-ol is presented in Table 1. These computed values offer valuable insights into the molecule's behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1776114-17-0 | [2] |

| Molecular Formula | C₁₁H₁₃F₂NO | [2] |

| Molecular Weight | 213.22 g/mol | [2] |

| Monoisotopic Mass | 213.09652036 Da | [2] |

| Topological Polar Surface Area | 23.5 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Predicted pKa | 12.44 ± 0.40 | [2] |

| Purity (Typical) | ≥98% | |

| Storage Conditions | Sealed in dry, 2-8°C |

Note: Some data are computed or provided by suppliers and should be confirmed by experimental analysis.

Stereochemistry

The presence of a hydroxyl group at the C3 position introduces a chiral center, meaning 1-Benzyl-4,4-difluoropyrrolidin-3-ol can exist as two enantiomers: (3R)- and (3S)-1-benzyl-4,4-difluoropyrrolidin-3-ol. The specific stereochemistry can have a profound impact on its biological activity and interaction with chiral targets such as enzymes and receptors. For drug development purposes, the synthesis and biological evaluation of individual enantiomers are often crucial.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A potential, though unvalidated, synthetic route is outlined below. This proposed pathway is based on known organic transformations.

Caption: Proposed synthetic pathway for 1-Benzyl-4,4-difluoropyrrolidin-3-ol.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the proposed pathway. This protocol has not been experimentally validated and should be approached with caution and appropriate safety measures.

Step 1: Fluorination of 1-Benzyl-4-piperidone

-

In a fume hood, dissolve 1-benzyl-4-piperidone in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzyl-4,4-difluoropiperidine.

Step 2: Oxidative Ring Contraction

-

Dissolve the 1-benzyl-4,4-difluoropiperidine in a suitable solvent system.

-

Treat with an appropriate oxidizing agent to induce a ring contraction, potentially via a Favorskii-type rearrangement or a similar transformation, to form the pyrrolidinone ring.

-

Work up the reaction and purify the resulting 1-benzyl-4,4-difluoropyrrolidin-3-one.

Step 3: Reduction of the Ketone

-

Dissolve 1-benzyl-4,4-difluoropyrrolidin-3-one in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to give the crude 1-benzyl-4,4-difluoropyrrolidin-3-ol.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization

Detailed spectroscopic data for 1-Benzyl-4,4-difluoropyrrolidin-3-ol is not publicly available. However, based on the analysis of similar compounds, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the benzyl group protons, the pyrrolidine ring protons, and the hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzylic (CH₂) | ~3.6-3.8 | Singlet or AB quartet |

| CH-OH | ~4.0-4.5 | Multiplet |

| CH₂ (C2) | ~2.8-3.2 | Multiplet |

| CH₂ (C5) | ~2.5-2.9 | Multiplet |

| OH | Variable | Broad singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic and aliphatic carbons, with the carbons attached to fluorine exhibiting splitting due to C-F coupling.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 127-138 |

| CF₂ (C4) | 120-125 (triplet) |

| CH-OH (C3) | 70-75 |

| Benzylic (CH₂) | 55-60 |

| CH₂ (C2) | 50-55 |

| CH₂ (C5) | 45-50 |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 213. A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group. Other fragments would arise from the cleavage of the pyrrolidine ring.

Reactivity and Chemical Behavior

The chemical reactivity of 1-Benzyl-4,4-difluoropyrrolidin-3-ol is dictated by the functional groups present: the secondary alcohol, the tertiary amine, the difluorinated carbon, and the benzyl group.

-

Alcohol Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation to a ketone, esterification, and etherification.

-

Tertiary Amine: The nitrogen atom is nucleophilic and can be quaternized. The N-benzyl group can potentially be cleaved under hydrogenolysis conditions.

-

C-F Bonds: The geminal difluoro group is generally stable but can influence the reactivity of the adjacent carbons. The strong electron-withdrawing nature of the fluorine atoms can affect the pKa of the molecule and the reactivity of the pyrrolidine ring.[5]

Applications in Drug Discovery and Development

The N-benzyl piperidine and pyrrolidine motifs are prevalent in many approved drugs and clinical candidates due to their favorable structural and physicochemical properties.[6] The introduction of fluorine into such scaffolds can further enhance their drug-like properties.[1]

Potential as a Scaffold in Medicinal Chemistry

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a valuable building block for creating libraries of compounds for high-throughput screening. The hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships.

Caption: Potential applications of the title compound in drug discovery.

Role of Fluorine in Drug Design

The geminal difluoro group can serve as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially improving metabolic stability and modulating binding interactions. Fluorine's high electronegativity can also influence the acidity of neighboring protons and the overall electronic properties of the molecule, which can be fine-tuned to optimize pharmacological activity.

Safety and Handling

While a specific safety data sheet (SDS) for 1-Benzyl-4,4-difluoropyrrolidin-3-ol is not widely available, precautions for handling similar N-benzyl substituted pyrrolidines and piperidines should be followed.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. Assume it is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

1-Benzyl-4,4-difluoropyrrolidin-3-ol represents a promising and versatile building block for the synthesis of novel, biologically active compounds. Its unique combination of a fluorinated pyrrolidine core and an N-benzyl group offers medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data on this specific molecule is sparse, its potential can be inferred from the extensive research on related compounds. Further investigation into its synthesis, characterization, and application is warranted to fully unlock its potential in the field of drug discovery.

References

-

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI. Available from: [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Available from: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. Available from: [Link]

- Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]. Google Patents.

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available from: [Link]

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. International Formulae Group. Available from: [Link]

-

Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. PubChem. Available from: [Link]

-

Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. PubMed. Available from: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Repositorio Institucional de la Universidad de Alicante. Available from: [Link]

-

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. PubChem. Available from: [Link]

- US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents.

-

1-Benzyl-4-piperidone. PubChem. Available from: [Link]

-

Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. DEA.gov. Available from: [Link]

-

N-(3-fluorobenzyl)piperidin-4-amine - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

-

Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. Available from: [Link]

- US4355037A - 3-(4-Piperidyl)-1,2-benzisoxales. Google Patents.

- EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use. Google Patents.

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available from: [Link]

-

In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dea.gov [dea.gov]

- 5. researchgate.net [researchgate.net]

- 6. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to 1-Benzyl-4,4-difluoropyrrolidin-3-ol: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4,4-difluoropyrrolidin-3-ol, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. While specific, detailed literature on this exact molecule is emerging, this document synthesizes established principles and analogous chemical data to present its core chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications in drug discovery. The strategic incorporation of geminal fluorine atoms on the pyrrolidine ring imparts unique stereoelectronic properties that can significantly influence the potency, metabolic stability, and pharmacokinetic profile of bioactive molecules. This guide serves as a foundational resource for researchers seeking to leverage this valuable building block in the design of novel therapeutics.

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacological properties of a molecule. Specifically, the incorporation of fluorine can modulate lipophilicity, basicity (pKa), metabolic stability, and binding affinity to biological targets.[1]

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[2] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with protein binding sites. The strategic placement of fluorine atoms onto this versatile scaffold, as seen in 1-Benzyl-4,4-difluoropyrrolidin-3-ol, offers a powerful tool to enhance drug-like properties. The gem-difluoro group at the 4-position is of particular interest as it can act as a bioisostere for a carbonyl group, influence local dipole moments, and lock the conformation of the pyrrolidine ring.

This guide will delve into the chemical intricacies of 1-Benzyl-4,4-difluoropyrrolidin-3-ol, providing a robust framework for its synthesis, characterization, and application.

Chemical Structure and Physicochemical Properties

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chiral molecule featuring a central pyrrolidine ring. The key structural features include:

-

N-Benzyl Group: The benzyl group provides a lipophilic handle and can engage in various intermolecular interactions, including pi-stacking.

-

4,4-difluoro Substitution: The geminal difluoro group significantly impacts the electronic nature of the pyrrolidine ring, influencing the pKa of the nitrogen atom and the hydrogen-bonding capacity of the adjacent hydroxyl group.

-

3-hydroxyl Group: This functional group can participate in hydrogen bonding, a critical interaction for receptor binding. Its stereochemistry (either cis or trans to the substituents on the adjacent carbons) will be a crucial determinant of biological activity.

Table 1: Physicochemical Properties of 1-Benzyl-4,4-difluoropyrrolidin-3-ol

| Property | Value | Source |

| CAS Number | 1776114-17-0 | [3] |

| Molecular Formula | C₁₁H₁₃F₂NO | [3] |

| Molecular Weight | 213.23 g/mol | [4] |

| Appearance | Predicted to be a solid or oil | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | - |

Synthetic Strategies: A Roadmap to 1-Benzyl-4,4-difluoropyrrolidin-3-ol

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol points to key precursors and reactions.

Caption: Retrosynthetic pathways for 1-Benzyl-4,4-difluoropyrrolidin-3-ol.

Proposed Synthetic Routes

Route A: Fluorination of a Pre-formed Pyrrolidinone Ring

This is often the most direct approach.

-

Step 1: Synthesis of 1-Benzylpyrrolidin-3-one. This precursor can be synthesized through various established methods, often starting from commercially available materials.

-

Step 2: Electrophilic Fluorination. The key step involves the geminal difluorination of the ketone at the C4 position. Reagents such as Deoxofluor® or DAST (diethylaminosulfur trifluoride) are commonly used for this transformation, although they can be hazardous and require careful handling.[5] Milder and safer alternatives are continuously being developed.

-

Step 3: Reduction of the Ketone. The resulting 1-benzyl-4,4-difluoropyrrolidin-3-one can then be reduced to the desired alcohol. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) will determine the stereochemical outcome of the hydroxyl group. Chiral reducing agents or catalysts can be employed to achieve enantioselectivity.

Route B: Cyclization of a Fluorinated Acyclic Precursor

This approach builds the pyrrolidine ring with the fluorine atoms already in place.

-

Step 1: Synthesis of a Difluorinated Building Block. This could involve the synthesis of a difluorinated amine or a difluorinated electrophile.

-

Step 2: Cyclization with Benzylamine. An intramolecular cyclization reaction would then form the N-benzylated pyrrolidine ring.

Experimental Protocol: A Generalized Procedure for Route A, Step 3 (Reduction)

Disclaimer: This is a generalized, hypothetical protocol and must be adapted and optimized for the specific substrate and desired outcome. All reactions should be performed by trained chemists in a suitable laboratory setting.

-

Dissolution: Dissolve 1-benzyl-4,4-difluoropyrrolidin-3-one (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of sodium borohydride (NaBH₄) (1.1 eq) in the same solvent. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, slowly add a quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride) at 0 °C to decompose the excess reducing agent.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-Benzyl-4,4-difluoropyrrolidin-3-ol.

Caption: Proposed synthetic workflows for 1-Benzyl-4,4-difluoropyrrolidin-3-ol.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Benzyl-4,4-difluoropyrrolidin-3-ol are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm. - Benzyl CH₂: Singlet or AB quartet around 3.5-3.8 ppm. - Pyrrolidine CH₂ and CH protons: Complex multiplets in the range of 2.5-4.5 ppm. The proton on the carbon bearing the hydroxyl group (H3) would likely appear as a multiplet around 4.0-4.5 ppm. - OH proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent. |

| ¹³C NMR | - Aromatic carbons (benzyl group): Signals in the range of 127-140 ppm. - Benzyl CH₂: Signal around 50-60 ppm. - Pyrrolidine carbons: Signals in the range of 40-80 ppm. The carbon bearing the gem-difluoro group (C4) would be a triplet due to C-F coupling, and its chemical shift would be significantly downfield (around 120-130 ppm). The carbon bearing the hydroxyl group (C3) would appear around 65-75 ppm. |

| ¹⁹F NMR | - A complex multiplet, likely an AB quartet, due to the non-equivalence of the two fluorine atoms and their coupling to adjacent protons. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (213.23 m/z). - Key Fragmentation Patterns: Loss of a benzyl group (m/z 91) would be a prominent fragmentation pathway. |

| Infrared (IR) Spectroscopy | - O-H stretch: A broad absorption band around 3200-3600 cm⁻¹. - C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹. - C-F stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹. - C-N stretch: Absorption around 1100-1300 cm⁻¹. |

Applications in Medicinal Chemistry and Drug Development

The 1-benzyl-4,4-difluoropyrrolidin-3-ol scaffold is a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas. The benzyl group can be readily replaced with other substituents to explore structure-activity relationships (SAR), while the fluorinated pyrrolidinol core provides a robust and tunable platform.

Potential Therapeutic Targets and Applications:

-

Enzyme Inhibitors: The hydroxyl group can act as a key hydrogen bond donor to the active site of enzymes. The rigidified and electronically modified pyrrolidine ring can enhance binding affinity and selectivity.

-

Ion Channel Modulators: The dipole moment created by the gem-difluoro group can influence interactions with the charged residues of ion channels.

-

GPCR Ligands: The three-dimensional nature of the scaffold is well-suited for interaction with the complex binding pockets of G-protein coupled receptors.

-

Central Nervous System (CNS) Agents: The modulation of lipophilicity by the fluorine atoms can be leveraged to optimize blood-brain barrier penetration for CNS-acting drugs.

The N-benzyl group itself is a common motif in many biologically active compounds, and its presence in this scaffold provides a starting point for further chemical exploration.[6]

Caption: Potential applications of the 1-Benzyl-4,4-difluoropyrrolidin-3-ol scaffold.

Conclusion and Future Perspectives

1-Benzyl-4,4-difluoropyrrolidin-3-ol represents a valuable and underexplored building block for medicinal chemistry. While detailed experimental data remains limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles. The strategic combination of a privileged pyrrolidine scaffold with the unique properties of geminal fluorine substitution offers a compelling strategy for the design of next-generation therapeutics. As synthetic methodologies for fluorinated compounds continue to advance, it is anticipated that the accessibility and utility of this and related scaffolds will expand, paving the way for the discovery of novel and effective medicines. Further research into the stereoselective synthesis and biological evaluation of this compound is highly encouraged.

References

- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. U.S. Army Armament, Munitions and Chemical Command.

- Timofeeva, T. V., et al. (2021). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. Russian Journal of Organic Chemistry, 57(8), 1225–1232.

-

1-Benzyl-4,4-difluoropyrrolidin-3-ol. Lead Sciences. (n.d.). Retrieved from [Link]

- Li, Y., et al. (2011).

- Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]. (2018). EP3290414B1.

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Deprotection of N-benzyl piperidine compound. ScienceMadness. (2020, February 18). Retrieved from [Link]

-

Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Ngnintedo, D., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidin-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77.

- 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. (2016). US9290504B2.

- Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)

- Jones, C., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547.

- Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (2013). CN102079720B.

- Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

- Vitaku, E., et al. (2014). Pyrrolidine-based compounds in medicinal chemistry. Medicinal Chemistry, 10(4), 324-347.

- Topical Pharmaceutical Compositions Comprising 2-[3-[4-Amino-3-(2-Fluoro-4-Phenoxy-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-1-YL]Piperidine-1-Carbonyl]-4,4-Dimethylpent-2-Enenitrile. (2023). US20230277542A1.

- Ngnintedo, D., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. Science Publishing Group.

- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2021). Bioorganic & Medicinal Chemistry, 44, 116281.

- Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients. (2007). US20070093462A1.

- Hmila, I., et al. (2019). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Molecules, 24(18), 3349.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]

- 3. Reactions of biologically inspired hydride sources with B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One [mdpi.com]

- 5. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 6. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

Introduction: The Strategic Value of Fluorinated Pyrrolidines

An In-depth Technical Guide to 1-Benzyl-4,4-difluoropyrrolidin-3-ol: A Privileged Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the design of novel molecular entities with precisely tuned properties is paramount. 1-Benzyl-4,4-difluoropyrrolidin-3-ol emerges as a compound of significant interest, strategically combining three key structural motifs: a rigid pyrrolidine core, a metabolically robust gem-difluoro group, and an N-benzyl moiety known for its versatile interactions with biological targets. The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The gem-difluoromethylene group, in particular, serves as a valuable bioisostere for carbonyls or ethers, often enhancing biological activity without introducing significant steric bulk.

This technical guide provides a comprehensive overview of 1-Benzyl-4,4-difluoropyrrolidin-3-ol, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway, outline a rigorous analytical characterization workflow, and explore the mechanistic underpinnings of its potential applications in drug discovery, grounded in the established importance of its constituent fragments.

Core Physicochemical Properties

The foundational step in evaluating any chemical entity is the precise determination of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems. 1-Benzyl-4,4-difluoropyrrolidin-3-ol is identified by the CAS number 1776114-17-0.[1][2] Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₂NO | [1][2] |

| Molecular Weight | 213.22 g/mol | [1] |

| CAS Number | 1776114-17-0 | [1][2] |

| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)(F)F)O | [1] |

| InChI Key | SBGAZJGIHIWTSU-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 23.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Predicted pKa | 12.44 ± 0.40 | [1] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol is not prevalent, a logical and efficient synthetic route can be devised based on established organofluorine chemistry. The most direct approach involves the stereoselective or non-selective reduction of the corresponding ketone precursor, 1-Benzyl-4,4-difluoropyrrolidin-3-one. This precursor can be synthesized through various methods, often involving the fluorination of a suitable pyrrolidine derivative.

The choice of reducing agent is critical as it determines the stereochemical outcome and overall yield. A simple borohydride reduction offers a cost-effective and reliable method for producing the racemic alcohol.

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis of the target alcohol via reduction of a ketone precursor.

Experimental Protocol: Reduction of 1-Benzyl-4,4-difluoropyrrolidin-3-one

This protocol is a representative, self-validating system for the synthesis of the title compound. The causality behind these steps lies in ensuring a complete reaction followed by effective purification.

-

Dissolution: Dissolve 1-Benzyl-4,4-difluoropyrrolidin-3-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding acetone (5 mL) to consume excess NaBH₄. Stir for an additional 20 minutes.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Workup: To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Benzyl-4,4-difluoropyrrolidin-3-ol.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural assignment.

Diagram: Analytical Workflow

Caption: Standard workflow for the purification and structural analysis of the target compound.

Expected Spectroscopic Data

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm). The benzylic methylene protons (CH₂) will appear as a singlet or a pair of doublets around 3.6-3.8 ppm. The protons on the pyrrolidine ring will exhibit complex splitting patterns, further complicated by coupling to the adjacent fluorine atoms. The hydroxyl proton (OH) will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the benzylic methylene carbon, and the carbons of the pyrrolidine ring. The carbon atom bearing the two fluorine atoms (C4) will appear as a triplet due to one-bond C-F coupling. The adjacent carbons (C3 and C5) will also show splitting due to two-bond C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The two chemically equivalent fluorine atoms are expected to produce a single signal (a singlet, assuming no significant long-range coupling).

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value for [M+H]⁺ (214.1034) or other adducts.[1]

The Role of Structural Motifs in Drug Discovery

The potential of 1-Benzyl-4,4-difluoropyrrolidin-3-ol as a building block in drug discovery stems from the synergistic effects of its three primary structural components.

Diagram: Structure-Function Relationships

Caption: Functional contributions of the key structural motifs within the molecule.

5.1 The N-Benzyl Group: A Versatile Targeting Tool The N-benzyl piperidine (N-BP) motif, a close structural relative, is widely employed in drug discovery to enhance efficacy and modulate physicochemical properties.[3] The benzyl group can engage in crucial cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein binding pockets.[3] This interaction is a powerful, non-covalent force that can significantly improve binding affinity and selectivity. Furthermore, the benzyl group provides a handle for chemists to fine-tune lipophilicity and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

5.2 The gem-Difluoromethylene Group: A Metabolic Block and Bioisostere The introduction of a CF₂ group at the C4 position is a key strategic feature. This modification offers several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule.

-

Bioisosterism: The CF₂ group is a well-known bioisostere of a carbonyl (C=O) group or an ether oxygen. It can mimic the steric and electronic properties of these groups, allowing it to participate in similar binding interactions while offering improved metabolic stability.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of adjacent functional groups, such as the C3-hydroxyl group, potentially influencing binding interactions and solubility.

5.3 The Pyrrolidine Scaffold: A Privileged Core Pyrrolidine rings are ubiquitous in a vast array of natural products and synthetic pharmaceuticals, including those with anti-bacterial and anti-neurodegenerative activities.[4] Their rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, which is essential for achieving high-affinity binding to biological targets. This makes the pyrrolidine ring a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated protein targets.

Potential Applications and Future Directions

Given its unique structural features, 1-Benzyl-4,4-difluoropyrrolidin-3-ol is an attractive building block for the synthesis of compound libraries targeting a range of therapeutic areas. The hydroxyl group serves as a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships. Potential applications include:

-

Enzyme Inhibitors: As a scaffold for designing inhibitors of kinases, proteases, or other enzymes where the fluorinated core can occupy a key binding pocket.

-

CNS Agents: The pyrrolidine scaffold is common in centrally active agents. The modulation of lipophilicity and polarity by the fluorine and benzyl groups could be leveraged to optimize blood-brain barrier penetration.

-

Novel Antibacterials: Building upon the known antibacterial activity of some pyrrolidine derivatives, this scaffold could be elaborated to develop new anti-infective agents.[4]

Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers of this alcohol to investigate the impact of stereochemistry on biological activity, a critical step in any modern drug discovery campaign.

Conclusion

1-Benzyl-4,4-difluoropyrrolidin-3-ol is more than a simple chemical; it is a highly functionalized building block designed at the intersection of established medicinal chemistry principles. Its combination of a versatile N-benzyl group, a metabolically robust gem-difluoro moiety, and a privileged pyrrolidine scaffold makes it a molecule of high strategic value. This guide has provided the core technical data, a plausible synthetic route, and a framework for understanding its potential to accelerate the discovery of new therapeutics. Its true value will be realized as researchers and drug development professionals incorporate this and similar fluorinated scaffolds into their discovery programs to tackle challenging biological targets.

References

-

MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Available at: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Available at: [Link]

-

PubChem. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO. Available at: [Link]

-

Science Publishing Group. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link]

-

PubChem. 1-Benzyl-2,4-difluoropyrrolidin-3-ol | C11H13F2NO. Available at: [Link]

-

National Institutes of Health. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Available at: [Link]

-

Lead Sciences. 1-Benzyl-4,4-difluoropyrrolidin-3-ol. Available at: [Link]

-

ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. Available at: [Link]

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of ( E )-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

Sources

spectroscopic data of 1-Benzyl-4,4-difluoropyrrolidin-3-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4,4-difluoropyrrolidin-3-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel fluorinated heterocyclic compound, 1-Benzyl-4,4-difluoropyrrolidin-3-ol. Designed for researchers, chemists, and professionals in drug development, this document delves into the core analytical techniques required for unambiguous structure elucidation and purity assessment. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and demonstrates how these disparate datasets converge into a self-validating system, confirming the molecular structure with a high degree of confidence.

Introduction and Molecular Overview

1-Benzyl-4,4-difluoropyrrolidin-3-ol (Molecular Formula: C₁₁H₁₃F₂NO, Monoisotopic Mass: 213.0965 g/mol ) is a synthetic building block of significant interest in medicinal chemistry.[1] The incorporation of a gem-difluoro motif adjacent to a hydroxyl group on a pyrrolidine scaffold offers unique stereoelectronic properties that can modulate bioactivity, metabolic stability, and pKa.[1] Accurate and thorough characterization is paramount to ensuring the material's identity and purity for downstream applications. This guide provides a foundational framework for the spectroscopic analysis of this molecule and its analogues.

Molecular Structure:

Canonical SMILES: C1C(C(CN1CC2=CC=CC=C2)(F)F)O[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial, but essential.

Principle and Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule. Furthermore, through-bond interactions between neighboring nuclei (spin-spin coupling) cause signals to split, revealing valuable information about molecular connectivity. For this specific molecule, ¹⁹F NMR is critical, as the fluorine nuclei provide a direct and sensitive probe into their local environment and coupling interactions with nearby protons and carbons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 1-Benzyl-4,4-difluoropyrrolidin-3-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving exchangeable protons like the hydroxyl (-OH) group.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment. A spectral width of ~16 ppm centered around 6 ppm is typical.

-

Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30) to produce sharp singlets for each unique carbon.

-

A wide spectral width (~240 ppm) is necessary to capture all carbon signals, from the aliphatic to the aromatic regions.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard single-pulse experiment. Proton decoupling may be applied to simplify the spectrum, or a proton-coupled spectrum can be acquired to observe H-F coupling.

-

The spectral width should be sufficient to cover the expected range for aliphatic fluorines.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

NMR Workflow Diagram

Caption: General workflow for multi-nuclear NMR analysis.

NMR Data Summary & Interpretation

The following tables present representative data based on established chemical shift principles and data from analogous structures.[2][3][4]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 - 7.25 | m | 5H | Ar-H (Benzyl) | Standard chemical shift for monosubstituted benzene ring protons. |

| ~4.40 | m | 1H | H -3 (CHOH) | Deshielded by adjacent -OH and CF₂ groups. Coupling to H-2, H-5, and F atoms results in a complex multiplet. |

| ~3.75 | s | 2H | Ph-CH₂ -N | Benzylic protons adjacent to nitrogen; typically a sharp singlet. |

| ~3.20 - 2.90 | m | 3H | H -2, H -5a, H -5b | Protons on carbons adjacent to nitrogen. Diastereotopicity and coupling to F and other protons lead to complex multiplets. |

| ~2.50 | br s | 1H | OH | Exchangeable proton; chemical shift and multiplicity are concentration and solvent dependent. |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment | Rationale |

| ~137.5 | s | C q (Aromatic) | Quaternary carbon of the benzyl group attached to the CH₂. |

| ~129.0 | s | C H (Aromatic) | Aromatic carbons of the benzyl group. |

| ~128.5 | s | C H (Aromatic) | Aromatic carbons of the benzyl group. |

| ~127.5 | s | C H (Aromatic) | Aromatic carbons of the benzyl group. |

| ~125.0 | t (~245 Hz) | C -4 (CF₂) | Quaternary carbon bearing two fluorine atoms. Exhibits a large one-bond C-F coupling, appearing as a triplet. Significantly deshielded. |

| ~75.0 | t (~25 Hz) | C -3 (CHOH) | Carbon bearing the hydroxyl group. Shows smaller two-bond C-F coupling. |

| ~60.5 | t (~20 Hz) | C -5 (CH₂) | Carbon adjacent to both nitrogen and the CF₂ group. Shows two-bond C-F coupling. |

| ~58.0 | s | Ph-C H₂-N | Benzylic carbon. |

| ~55.0 | s | C -2 (CH₂) | Carbon adjacent to nitrogen. |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ -95.0 | d | ~230 Hz | Fₐ | The two fluorine atoms are diastereotopic due to the chiral center at C-3. They couple to each other (geminal coupling), resulting in a doublet for each. |

| ~ -98.0 | d | ~230 Hz | Fᵦ | The second fluorine of the gem-difluoro pair. |

Self-Validation: The complex multiplets in the ¹H NMR for the pyrrolidine ring protons are consistent with the presence of multiple coupling partners, including the fluorine atoms. The ¹³C NMR confirms the presence of the CF₂ group with its characteristic large C-F coupling constant and downfield shift. The ¹⁹F NMR provides the most direct evidence, showing two distinct fluorine environments coupled to each other, which is only possible in this specific structure.

Mass Spectrometry (MS)

Principle and Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a "soft" ionization technique like Electrospray Ionization (ESI) is used to generate the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy. Subsequent fragmentation of this ion (MS/MS) provides pieces of the molecular puzzle, revealing the structure of its constituent parts.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS1 Scan: Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion. A high-resolution instrument (e.g., TOF or Orbitrap) is essential for accurate mass measurement.

-

MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 214.1) for collision-induced dissociation (CID). Vary the collision energy to generate a rich fragmentation spectrum.

Mass Spectrometry Workflow Diagram

Caption: Workflow for structural analysis by ESI-MS/MS.

MS Data Summary & Interpretation

Table 4: High-Resolution MS Data

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | 214.1034 | 214.1031 | Protonated Molecular Ion |

Table 5: Key MS/MS Fragmentation Data

| Fragment m/z | Proposed Structure/Loss | Rationale |

| 122.06 | [M+H - C₇H₇]⁺ | Loss of the benzyl group via cleavage of the C-N bond, followed by rearrangement. |

| 91.05 | [C₇H₇]⁺ | Formation of the highly stable tropylium ion from the benzyl group. This is a hallmark fragment for benzyl-containing compounds.[5] |

Self-Validation: The accurate mass measurement of the [M+H]⁺ ion confirms the elemental composition of C₁₁H₁₃F₂NO. The prominent fragment at m/z 91 provides unequivocal evidence for the presence of the benzyl substituent, perfectly complementing the NMR data.

Infrared (IR) Spectroscopy

Principle and Rationale

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (e.g., stretching, bending). It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Summary & Interpretation

Table 6: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3400 | Broad, Strong | O-H stretch | Hydroxyl group (-OH) |

| ~3050 | Medium | C-H stretch | Aromatic C-H (Benzyl) |

| ~2950 | Medium | C-H stretch | Aliphatic C-H (Pyrrolidine) |

| ~1450 | Medium | C=C stretch | Aromatic ring (Benzyl) |

| ~1100 | Strong | C-F stretch | Gem-difluoro group (CF₂) |

Self-Validation: The broad absorption around 3400 cm⁻¹ is definitive proof of the hydroxyl group. The strong, characteristic C-F stretching band around 1100 cm⁻¹ confirms the presence of the fluorine atoms. This functional group information perfectly aligns with the structural details derived from NMR and MS.

Conclusion: A Convergent Spectroscopic Portrait

The structural elucidation of 1-Benzyl-4,4-difluoropyrrolidin-3-ol serves as an exemplary case for the power of a multi-technique spectroscopic approach. Each method provides a unique and essential piece of the puzzle:

-

NMR spectroscopy defines the precise atomic connectivity and local chemical environment.

-

Mass spectrometry confirms the elemental composition and identifies key structural motifs through fragmentation.

-

IR spectroscopy rapidly identifies the functional groups present.

Together, these techniques form a robust, self-validating system. The hydroxyl group seen in the IR is assigned to a specific carbon (C-3) in the NMR, and the molecular weight confirmed by MS accounts for every atom assigned in the NMR spectra. This convergent evidence allows researchers and drug development professionals to proceed with confidence in the identity and integrity of their chemical matter.

References

-

MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI. Retrieved from [Link]

-

Supporting Information. (n.d.). General Information. Retrieved from [Link]

-

Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. PubChem. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

-

SciELO México. (n.d.). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

-

Author. (n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Source. Retrieved from [Link]

-

DEA.gov. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

Sources

The Strategic Role of 1-Benzyl-4,4-difluoropyrrolidin-3-ol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, unique chemical properties, and strategic applications of this compound, highlighting its growing importance in the design of novel therapeutics.

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small atomic size can profoundly influence key drug-like properties, including metabolic stability, binding affinity, lipophilicity, and pKa. The gem-difluoro motif (CF2), in particular, has garnered considerable attention as a bioisosteric replacement for a methylene group or a carbonyl function, often leading to improved pharmacokinetic and pharmacodynamic characteristics.

Within this context, the 4,4-difluoropyrrolidin-3-ol scaffold has emerged as a valuable three-dimensional building block. Its rigid, saturated ring system allows for precise spatial orientation of substituents, while the gem-difluoro group and the hydroxyl functionality provide opportunities for modulating molecular properties and forming key interactions with biological targets. The N-benzyl protected form, 1-Benzyl-4,4-difluoropyrrolidin-3-ol, serves as a crucial and versatile intermediate in the synthesis of more complex bioactive molecules. The benzyl group not only directs certain reactions but also acts as a readily cleavable protecting group, allowing for late-stage functionalization of the pyrrolidine nitrogen.

Physicochemical Properties and Structural Features

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chiral molecule whose stereochemistry plays a critical role in its application. The presence of the gem-difluoro group adjacent to the hydroxyl moiety significantly impacts the electronic environment of the ring, influencing the acidity of the hydroxyl proton and the basicity of the pyrrolidine nitrogen.

| Property | Value |

| Molecular Formula | C₁₁H₁₃F₂NO |

| Molecular Weight | 213.22 g/mol |

| CAS Number | 1776114-17-0 |

| Appearance | White to off-white solid |

| Chirality | Exists as (R) and (S) enantiomers |

The interplay between the electron-withdrawing fluorine atoms and the polar hydroxyl group creates a unique chemical entity. The benzyl group, while primarily a protecting group, also contributes to the overall lipophilicity of the molecule and can engage in cation-π interactions, a feature that can be exploited in drug design.[1]

Synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol: A Key Intermediate

The synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol is a multi-step process that leverages the principles of asymmetric synthesis to yield enantiomerically pure products. A common strategy involves the synthesis of the core 4,4-difluoropyrrolidin-3-ol scaffold, followed by N-benzylation.

Enantioselective Synthesis of the 4,4-Difluoropyrrolidin-3-ol Core

A notable enantioselective synthesis of the 4,4-difluoropyrrolidin-3-ol core has been developed, providing access to this valuable building block.[2] One effective route starts from a chiral pool material or employs an asymmetric catalytic reaction to establish the desired stereochemistry.

A key step in one reported synthesis is the stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation of a ketone precursor, which yields the desired alcohol with high enantiomeric excess.[3]

N-Benzylation

Once the enantiopure 4,4-difluoropyrrolidin-3-ol is obtained, the introduction of the benzyl group at the nitrogen atom is typically achieved through a standard N-alkylation reaction.

Experimental Protocol: N-Benzylation of 4,4-Difluoropyrrolidin-3-ol

-

Dissolution: Dissolve 4,4-difluoropyrrolidin-3-ol hydrochloride in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt and deprotonate the pyrrolidine nitrogen.

-

Alkylation: Add benzyl bromide or benzyl chloride to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-Benzyl-4,4-difluoropyrrolidin-3-ol.

The Strategic Role of the N-Benzyl Group and Deprotection

The N-benzyl group serves a multifaceted role in the application of this building block. It acts as a robust protecting group for the pyrrolidine nitrogen, preventing its participation in unwanted side reactions during subsequent synthetic transformations of other functional groups in the molecule. Furthermore, its presence can influence the stereochemical outcome of reactions at adjacent centers.

Crucially, the N-benzyl group can be readily removed under mild conditions, most commonly through catalytic hydrogenation, to unmask the secondary amine for further functionalization. This late-stage deprotection is a highly valuable feature in drug discovery, allowing for the introduction of diverse substituents at the nitrogen atom to explore structure-activity relationships (SAR).

Experimental Protocol: Hydrogenolytic Debenzylation

-

Catalyst and Solvent: To a solution of (3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol hydrochloride in ethanol, add palladium hydroxide on carbon (20 wt %).[3]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., 80 psi) and stir at room temperature.[3]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the deprotected product, (3R)-4,4-difluoropyrrolidin-3-ol hydrochloride.[3]

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

1-Benzyl-4,4-difluoropyrrolidin-3-ol, and its debenzylated counterpart, are valuable synthons for the construction of a variety of biologically active molecules across different therapeutic areas.

Kinase Inhibitors

The pyrrolidine scaffold is a common feature in many kinase inhibitors, where it can serve as a key structural element for interaction with the ATP-binding site of the enzyme.[4] The stereochemistry and substitution pattern of the pyrrolidine ring are critical for achieving potency and selectivity. The 4,4-difluoro-3-hydroxy substitution pattern of the title compound provides a unique combination of hydrogen bond donating and accepting capabilities, along with the conformational rigidity imparted by the gem-difluoro group, making it an attractive scaffold for the design of novel kinase inhibitors. While direct examples utilizing 1-Benzyl-4,4-difluoropyrrolidin-3-ol are emerging, the use of N-benzyl pyrazoles as RIP1 kinase inhibitors highlights the utility of the N-benzyl motif in this therapeutic area.[5]

Central Nervous System (CNS) Drug Discovery

The pyrrolidine ring is a privileged scaffold in CNS drug discovery, appearing in a wide range of compounds targeting various receptors and enzymes in the brain. The N-benzyl group itself is a common feature in CNS-active compounds. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a candidate for a broad-spectrum antiepileptic drug.[6] The physicochemical properties of the 4,4-difluoropyrrolidin-3-ol moiety, such as its potential to modulate lipophilicity and hydrogen bonding capacity, make it a promising building block for the development of new CNS-penetrant drugs.

Antiviral Agents

Fluorinated nucleoside and nucleotide analogs have a long history of success as antiviral drugs.[7][8] The incorporation of fluorinated carbocyclic and heterocyclic scaffolds is a key strategy in the development of novel antiviral agents. The 4,4-difluoropyrrolidin-3-ol scaffold can be considered a bioisostere of the ribose sugar found in nucleosides. Its incorporation into molecules targeting viral enzymes, such as polymerases or proteases, is an active area of research. The pyrrolidine scaffold has been explored for anti-influenza activity, suggesting the potential of its fluorinated derivatives in this field.[9]

Conclusion and Future Perspectives